5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-10(12(16)17)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
HXSCBWHGKQDTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3,5-Dimethylpyridine
3,5-Dimethylpyridine undergoes oxidation with potassium permanganate in an aqueous medium under mild conditions (25–35°C). This one-step reaction yields 5-methylnicotinic acid alongside the byproduct 3,5-pyridinedicarboxylic acid. The solubility difference between the target product and byproduct at varying pH levels enables effective separation:
Optimization Insights
-
Solvent : Pollution-free water minimizes side reactions.
-
Oxidant Ratio : A 2.5:1 mass ratio of potassium permanganate to 3,5-dimethylpyridine balances cost and yield.
-
Post-Processing : Ethanol recrystallization further elevates purity to >99%.
Introduction of the 4-Methylpiperazinyl Group at Position 6
Functionalizing the pyridine ring at position 6 with a 4-methylpiperazinyl group requires strategic halogenation followed by nucleophilic substitution.
Halogenation of 5-Methylnicotinic Acid
Halogenation at position 6 is achieved via directed ortho-metalation or electrophilic substitution.
Directed Ortho-Metalation
Electrophilic Halogenation
-
Conditions : Reaction with N-bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates position 6.
Nucleophilic Aromatic Substitution with 4-Methylpiperazine
The halogenated intermediate undergoes substitution with 4-methylpiperazine under basic conditions:
Alternative Routes: Pyridine Ring Construction
Hantzsch Dihydropyridine Synthesis
Condensation of ethyl acetoacetate, ammonium acetate, and a prefunctionalized aldehyde incorporating the 4-methylpiperazinyl group constructs the pyridine ring with desired substituents. However, this method suffers from low regioselectivity.
Cross-Coupling Strategies
Palladium-catalyzed cross-coupling between 6-bromo-5-methylnicotinic acid and a 4-methylpiperazine-derived boronic ester offers a high-yield alternative:
-
Advantages : Excellent functional group tolerance and scalability.
-
Limitations : Requires expensive catalysts and inert conditions.
Purification and Characterization
pH-Dependent Crystallization
Following substitution, the product is isolated by adjusting the aqueous solution to pH 3.0–3.5 , where this compound preferentially crystallizes.
Recrystallization
Ethanol or ethyl acetate recrystallization removes residual amines and inorganic salts, achieving >99% purity.
Analytical Data
-
Melting Point : 215–217°C (decomposition).
-
¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 3.45–3.60 (m, 4H, piperazine), 2.40–2.55 (m, 7H, piperazine-CH₃ and Ar-CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Halogenation/Substitution | 65–75 | >99 | Scalable, cost-effective | Multi-step, byproduct formation |
| Cross-Coupling | 80–85 | >99 | High regioselectivity, mild conditions | Expensive catalysts, inert atmosphere |
| Hantzsch Synthesis | 40–50 | 95–98 | One-pot reaction | Low yield, poor regiocontrol |
Industrial-Scale Considerations
The oxidation-substitution route is preferred for large-scale production due to its reliance on inexpensive reagents (e.g., KMnO₄) and water-based solvents. Critical factors include:
-
Recycling Manganese Dioxide : Filtration and reuse of MnO₂ byproduct reduce waste.
-
Continuous pH Monitoring : Automated systems ensure consistent crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in:
- Antimicrobial Activity : Studies have indicated that compounds derived from this structure exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research has shown that this compound may inhibit cancer cell proliferation through mechanisms involving receptor modulation.
2. Neuropharmacology
The compound's interaction with neurotransmitter receptors suggests potential applications in treating central nervous system disorders. It has been studied for its effects on:
- Anxiety and Depression : The piperazine moiety is known to influence serotonin receptors, which may help alleviate symptoms of anxiety and depression.
- Cognitive Enhancement : Some studies suggest that the compound could enhance cognitive functions by modulating nicotinic acetylcholine receptors .
3. Drug Development
Ongoing research focuses on optimizing the pharmacokinetic properties of this compound and its derivatives to improve their efficacy and reduce side effects. This includes:
- Molecular Docking Studies : These studies help predict how the compound interacts with various biological targets, aiding in the design of more effective drugs.
Case Studies
Several case studies highlight the potential of this compound:
- Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance.
- Neuropharmacological Research : Another study explored the effects of this compound on cognitive function in animal models, showing promise for enhancing memory and learning capabilities through its action on cholinergic systems .
Mechanism of Action
The mechanism of action of 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The 4-methylpiperazine group reduces mAChR activity compared to arecoline (a mAChR/nAChR dual agonist), as seen in 1-(4-methylpiperazin-1-yl) ethanone .
Research Implications and Therapeutic Potential
The target compound’s structural framework aligns with trends in nAChR-targeted drug development, particularly for nicotine and betel addiction. For example:
- Selectivity Advantage : The 4-methylpiperazine group may confer α4β2 nAChR specificity, avoiding mAChR-related side effects (e.g., salivation, bradycardia) seen in arecoline .
- Synthetic Versatility : Modular synthesis routes (e.g., ) enable rapid diversification for structure-activity relationship (SAR) studies.
Unresolved Questions :
- Does the 5-methyl group enhance metabolic stability or blood-brain barrier penetration?
- How does the carboxylic acid moiety influence bioavailability compared to ester or amide derivatives?
Biological Activity
5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid is a compound belonging to the class of nicotinic acid derivatives, which have garnered significant attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This formula indicates the presence of a piperazine ring, which is known for enhancing the pharmacological properties of compounds. The methyl groups at specific positions contribute to its biological activity by influencing receptor interactions.
1. Cholinergic Activity
Research indicates that compounds with similar piperazine moieties exhibit cholinergic activity, particularly as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs). For instance, this compound has been shown to selectively activate α4* nAChRs, which are implicated in nicotine addiction and cognitive functions. This selectivity may offer therapeutic avenues in treating addiction disorders .
2. Antimicrobial Properties
Studies have demonstrated that nicotinic acid derivatives possess antimicrobial properties. For example, certain analogs have shown inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. Compounds structurally related to this compound have exhibited minimum inhibitory concentrations (MIC) below 1 μg/mL against M. tuberculosis, indicating potent antimicrobial activity .
3. Anticancer Potential
The anticancer properties of nicotinic acid derivatives are noteworthy. In vitro studies have shown that related compounds can inhibit the growth of several cancer cell lines, including breast (MCF-7), lung (NCI-H460), and prostate cancer cells. The mechanisms often involve modulation of apoptosis pathways and cell cycle arrest .
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | This compound | < 10 | |
| NCI-H460 | Related analogs | < 15 | |
| Prostate | Various derivatives | < 20 |
Structure-Activity Relationship (SAR)
The SAR studies on nicotinic acid derivatives reveal that modifications on the piperazine ring and the nicotinic acid moiety significantly influence biological activity. For instance:
- Substitution on the piperazine ring: Methyl substitutions enhance receptor affinity.
- Positioning of functional groups on the nicotinic acid: Variations can lead to increased selectivity for specific nAChR subtypes.
These insights guide the design of more potent and selective analogs for therapeutic use.
Case Study 1: Nicotine Addiction Treatment
A study focusing on the development of nAChR agonists highlighted the potential of this compound as a candidate for nicotine addiction treatment. Its selective activation of α4* nAChRs without significant muscarinic activity suggests it could reduce withdrawal symptoms effectively .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized various analogs of nicotinic acid derivatives and tested their efficacy against M. tuberculosis. The results indicated that certain modifications led to enhanced antibacterial properties, with some compounds achieving MIC values significantly lower than existing treatments .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 5-Methyl-6-(4-methylpiperazin-1-yl)nicotinic acid?
The synthesis typically involves coupling reactions between substituted nicotinic acid derivatives and piperazine moieties. Key steps include:
- Amide bond formation : Use of coupling agents like PPAA (propylphosphonic anhydride) in DMF with triethylamine (Et₃N) as a base .
- Reductive amination : Borane (B₂H₆) in THF for reducing intermediates, followed by purification via column chromatography .
- Functionalization : Introduction of methyl groups to the piperazine ring under controlled reflux conditions . Optimization focuses on solvent selection (e.g., dichloroethane for stability) and catalyst efficiency (e.g., Ra/Ni for hydrogenation) to minimize side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological approaches include:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylpiperazine attachment at position 6 of the nicotinic acid core) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 264.17) .
- Infrared (IR) spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm⁻¹) and piperazine N-H stretches (~3300 cm⁻¹) .
Q. What stability considerations are critical during storage and handling?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the piperazine ring .
- Light sensitivity : Protect from UV exposure to avoid decomposition of the nicotinic acid moiety .
- pH stability : Avoid strongly acidic/basic conditions (>pH 9) to prevent deprotonation of the carboxylic acid group .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic profiling : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation of the piperazine ring) .
- Plasma protein binding assays : Measure unbound fractions using equilibrium dialysis to correlate free drug levels with activity .
- Formulation optimization : Develop prodrugs (e.g., ester derivatives) to enhance solubility and tissue penetration .
Q. What computational approaches are recommended for studying target interactions?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., 5-HT₁A serotonin receptors) based on piperazine-aryl interactions .
- QM/MM simulations : Analyze charge distribution in the nicotinic acid core to predict reactivity with biological targets .
- ADMET prediction : Tools like SwissADME to estimate permeability (LogP ~1.8) and blood-brain barrier penetration .
Q. How can isomer formation during synthesis be minimized or characterized?
- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak® IC) .
- Reaction monitoring : Track intermediates via LC-MS to identify conditions favoring undesired stereoisomers .
- Temperature control : Maintain reactions below 40°C to suppress racemization of the piperazine nitrogen .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Core modifications : Replace the 4-methyl group on piperazine with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor affinity .
- Bioisosteric replacement : Substitute the nicotinic acid moiety with isonicotinic acid to evaluate binding pocket compatibility .
- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., carboxylic acid interaction with Lysine residues) using X-ray crystallography .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting results in receptor binding assays?
- Radioligand competition assays : Validate using multiple ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) to rule out nonspecific binding .
- Kinetic studies : Measure association/dissociation rates to differentiate competitive vs. allosteric inhibition .
- Negative control validation : Include piperazine-free analogs to confirm target specificity .
Q. What analytical methods resolve impurities in synthesized batches?
- HPLC-DAD : Detect trace impurities (e.g., unreacted 6-hydroxynicotinic acid) with C18 columns and gradient elution .
- NMR spiking : Add authentic standards to identify contaminants via peak splitting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
